N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide
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Overview
Description
Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, that consists of four carbon atoms and one nitrogen atom . The pyrrole ring is present in many important natural products, such as heme, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a pyrrole molecule consists of a five-membered ring with alternating single and double bonds, similar to benzene. The difference is that one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis
Pyrrole is a versatile molecule that can undergo a variety of chemical reactions. For example, it can participate in electrophilic substitution reactions, much like benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, pyrrole is a colorless volatile liquid that is slightly soluble in water . It’s also polar and can form hydrogen bonds .Scientific Research Applications
Synthetic Methodologies and Characterization
Research on N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide often involves the development of novel synthetic routes and characterization techniques. For instance, Murthy et al. (2017) detailed the synthesis and reactivity study of a heterocyclic molecule, underscoring the synthesis methodologies, characterization by various spectroscopic techniques, and the analysis of molecular stability through hyper-conjugative interactions and charge delocalization. This work demonstrates the intricate processes involved in synthesizing and characterizing compounds related to N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide, providing insights into their structural and electronic properties (Murthy et al., 2017).
Biological Activities and Potential Therapeutic Applications
The research into N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide also extends into evaluating its biological activities and potential therapeutic applications. For example, Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyran compounds for their anti-lung cancer activity. Although not directly mentioning N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide, this study highlights the interest in fluoro-substituted compounds for potential anticancer properties, suggesting a broader context for researching similar compounds (Hammam et al., 2005).
Photocatalytic Applications
Another intriguing area of research is the exploration of photocatalytic applications of fluoro-substituted benzamides. Torimoto et al. (1996) examined the photocatalytic degradation of propyzamide, showcasing the role of TiO2 and various supports in enhancing the degradation rate. While not directly related to N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide, this study underscores the potential of fluoro-substituted benzamides in environmental applications, particularly in photocatalytic processes for degrading pollutants (Torimoto et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of pyrrole and its derivatives could involve the synthesis of novel, potent, selective, and less toxic anticancer agents . There’s also potential for the development of new antibacterial agents that have a different mechanism of action from traditional antibiotics .
properties
IUPAC Name |
2-chloro-6-fluoro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O/c15-11-5-3-6-12(16)13(11)14(19)17-7-4-10-18-8-1-2-9-18/h1-3,5-6,8-9H,4,7,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAJVLBDBMJSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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